An In-Depth Technical Guide to 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine (CAS: 89972-76-9)
An In-Depth Technical Guide to 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine (CAS: 89972-76-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, a versatile terpyridine ligand identified by the CAS number 89972-76-9. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its diverse applications in materials science and coordination chemistry. Particular emphasis is placed on its role as a ligand in the formation of metal complexes with unique photophysical and electrochemical characteristics. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of inorganic chemistry, materials science, and drug development, offering detailed experimental methodologies and a summary of key performance data.
Introduction
4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine, also known by its synonym 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, is a substituted terpyridine that has garnered significant interest within the scientific community. Its rigid, planar structure and tridentate coordinating ability make it an exceptional building block for the construction of well-defined supramolecular assemblies and metal complexes. The presence of a bromophenyl moiety at the 4'-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its electronic and steric properties. This adaptability makes it a valuable precursor in the development of materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and catalysis.
Chemical and Physical Properties
The fundamental properties of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 89972-76-9 | [1][2] |
| Molecular Formula | C₂₁H₁₄BrN₃ | [1][2] |
| Molecular Weight | 388.26 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 162 °C | [1] |
| Boiling Point (Predicted) | 512.7 ± 45.0 °C | [1] |
| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.54 ± 0.22 | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine is most commonly achieved through a one-pot or a two-step condensation reaction. The two-step approach, a modification of the Kröhnke synthesis, generally provides higher yields.[3]
Two-Step Aldol Condensation (Kröhnke Synthesis)
This method involves the initial formation of an α,β-unsaturated ketone (a chalcone analog), which then undergoes a cyclization reaction to form the desired terpyridine.
Experimental Protocol:
Step 1: Synthesis of (2E)-1-(pyridin-2-yl)-3-(4-bromophenyl)prop-2-en-1-one (Azachalcone Intermediate)
-
Dissolve 4-bromobenzaldehyde in a suitable solvent such as methanol.
-
Add a solution of 2-acetylpyridine to the mixture.
-
Introduce a base, typically aqueous sodium hydroxide, to catalyze the aldol condensation.
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Stir the reaction mixture at room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent like ethanol, and dry under vacuum.
Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine
-
Prepare N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide by reacting 2-acetylpyridine with iodine in pyridine.
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In a round-bottom flask, combine the azachalcone intermediate from Step 1, N-[2-oxo-2-(pyridin-2-yl)ethyl]pyridinium iodide, and a large excess of ammonium acetate.
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Add a suitable solvent, such as methanol or ethanol, and reflux the mixture for several hours.
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Upon cooling, the product will precipitate.
-
Collect the crude product by filtration.
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Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain analytically pure 4'-(4-bromophenyl)-2,2':6',2''-terpyridine.[4]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent application of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine.
Caption: Synthetic workflow for 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine and its application.
Applications in Coordination Chemistry and Materials Science
4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine serves as a versatile ligand for a wide range of metal ions, forming stable complexes with interesting photophysical and electrochemical properties.
Metal Complexes and Their Properties
This ligand readily forms complexes with transition metals such as ruthenium(II), copper(II), iron(II), and zinc(II). The resulting complexes often exhibit intense absorption bands in the visible region and can be luminescent.
Ruthenium(II) Complexes: Ruthenium(II) complexes of this ligand have been extensively studied for their potential use in dye-sensitized solar cells and as photosensitizers.[5][6] The electronic properties of these complexes can be tuned by modifying the ancillary ligands or by further functionalization of the bromophenyl group.
Copper(II) Complexes: The coordination of 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine to copper(II) results in complexes with interesting structural features. For instance, a five-coordinated square-pyramidal geometry has been observed, with the complex exhibiting supramolecular interactions such as halogen-halogen bonding.[1][2]
Quantitative Data on a Representative Copper(II) Complex:
| Parameter | Value | Reference(s) |
| Complex | [Cu(C₂₁H₁₄BrN₃)Cl(CF₃SO₃)] | [1] |
| Coordination Geometry | Square-pyramidal | [1] |
| Cu-N (central) bond length | 1.9345 (15) Å | [1][2] |
| Cu-N (peripheral) bond length (mean) | 2.032 (2) Å | [1][2] |
| Dihedral angle (central/peripheral pyridine) | 6.4 (1)° and 3.7 (1)° | [1] |
Functionalization and Application Pathway
The bromophenyl group on the terpyridine core is a key feature that allows for further chemical modifications, expanding the range of applications. This functionalization pathway is depicted in the diagram below.
Caption: Pathway for the functionalization and application of the core molecule.
Conclusion
4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine is a fundamentally important building block in modern chemistry. Its straightforward synthesis and the versatility offered by the bromophenyl group make it an attractive platform for the development of new materials with tailored properties. The extensive research into its coordination chemistry has already demonstrated its potential in various applications, and it is expected that further investigations will continue to uncover new and exciting uses for this compound and its derivatives. This guide serves as a foundational resource for researchers looking to explore the rich chemistry of this versatile terpyridine ligand.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Supramolecular interactions in a copper(II) 4'-(4-bromophenyl)-2,2':6',2''-terpyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and characterization of 4’-substituted-2,2’:6’,2”-terpyridine ruthenium (ll) complexes [diposit.ub.edu]
